PROTAC EED degrader-1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

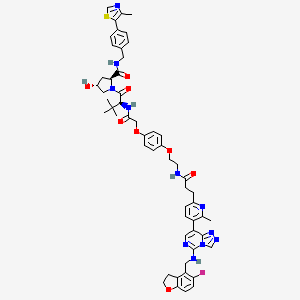

(2S,4R)-1-[(2S)-2-[[2-[4-[2-[3-[5-[5-[(5-fluoro-2,3-dihydro-1-benzofuran-4-yl)methylamino]-[1,2,4]triazolo[4,3-c]pyrimidin-8-yl]-6-methylpyridin-2-yl]propanoylamino]ethoxy]phenoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C55H60FN11O8S/c1-32-40(43-27-60-54(67-30-62-65-51(43)67)59-26-42-41-20-22-74-46(41)18-17-44(42)56)16-10-36(63-32)11-19-47(69)57-21-23-73-38-12-14-39(15-13-38)75-29-48(70)64-50(55(3,4)5)53(72)66-28-37(68)24-45(66)52(71)58-25-34-6-8-35(9-7-34)49-33(2)61-31-76-49/h6-10,12-18,27,30-31,37,45,50,68H,11,19-26,28-29H2,1-5H3,(H,57,69)(H,58,71)(H,59,60)(H,64,70)/t37-,45+,50-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSFJUWLIBSALJI-FENRPDQVSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=N1)CCC(=O)NCCOC2=CC=C(C=C2)OCC(=O)NC(C(=O)N3CC(CC3C(=O)NCC4=CC=C(C=C4)C5=C(N=CS5)C)O)C(C)(C)C)C6=CN=C(N7C6=NN=C7)NCC8=C(C=CC9=C8CCO9)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=CC(=N1)CCC(=O)NCCOC2=CC=C(C=C2)OCC(=O)N[C@H](C(=O)N3C[C@@H](C[C@H]3C(=O)NCC4=CC=C(C=C4)C5=C(N=CS5)C)O)C(C)(C)C)C6=CN=C(N7C6=NN=C7)NCC8=C(C=CC9=C8CCO9)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C55H60FN11O8S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1054.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide on the Mechanism of Action of PROTAC EED Degrader-1

Introduction

Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality designed to eliminate specific proteins of interest (POIs) by hijacking the cell's native ubiquitin-proteasome system (UPS).[1] These heterobifunctional molecules consist of a ligand that binds the target protein, another ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[1] This mechanism allows for the catalytic degradation of target proteins, including those previously considered "undruggable."[1]

The Polycomb Repressive Complex 2 (PRC2), comprised of the core subunits EZH2, SUZ12, and EED, is a critical epigenetic regulator that mediates gene silencing through the trimethylation of histone H3 on lysine 27 (H3K27me3).[2][3] Deregulation and hyperactivation of PRC2 are implicated in the tumorigenicity of numerous cancers.[4][5] While inhibitors targeting the catalytic EZH2 subunit have shown clinical promise, acquired resistance remains a significant challenge.[2][4] Targeting the non-catalytic EED subunit for degradation presents an alternative and compelling therapeutic strategy to dismantle the entire PRC2 complex.

This guide provides a detailed overview of the mechanism of action for PROTAC EED degrader-1, a von Hippel-Lindau (VHL)-based PROTAC that effectively targets EED for degradation.[6][7]

Core Mechanism of Action

This compound operates by inducing the proximity of EED to the VHL E3 ubiquitin ligase, thereby triggering the ubiquitination and subsequent proteasomal degradation of not only EED but also its core binding partners within the PRC2 complex.[2][4][5]

The key steps are as follows:

-

Ternary Complex Formation : this compound, with its distinct EED-binding and VHL-binding moieties, simultaneously engages both proteins, forming a stable ternary complex (EED–PROTAC–VHL).[2][5]

-

Ubiquitination : The formation of this complex brings the E3 ligase machinery into close proximity with EED. The ligase then facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine residues on the surface of EED.[8]

-

Proteasomal Degradation : The polyubiquitinated EED is recognized by the 26S proteasome, a cellular machinery responsible for degrading tagged proteins.[1][8] The proteasome unfolds and proteolytically cleaves EED into small peptides.

-

Co-degradation of PRC2 : A crucial consequence of EED degradation is the concomitant degradation of the other core components of the PRC2 complex, EZH2 and SUZ12.[4][6][9] This occurs because EED acts as a structural scaffold essential for the stability and integrity of the complex. Its removal leads to the destabilization and subsequent degradation of EZH2 and SUZ12.

-

Catalytic Cycle : After inducing degradation, this compound is released and can engage new EED and VHL molecules, enabling a single PROTAC molecule to induce the degradation of multiple target proteins.[8]

Quantitative Profile

The efficacy of this compound is quantified by its binding affinity, inhibitory concentration, and cellular activity.

Table 1: In Vitro Activity of this compound

| Parameter | Value | Cell Line / System | Reference(s) |

|---|---|---|---|

| EED Binding Affinity (pKd) | 9.02 ± 0.09 | Biochemical Assay | [6][7] |

| PRC2 Inhibition (pIC50) | 8.17 ± 0.24 | Biochemical Assay | [6][7] |

| Cell Proliferation (GI50) | 45 nM | Karpas422 (14 days) |[6][7] |

Table 2: Cellular Degradation Profile | Compound | Target Protein | DC50 (µM) | Dmax (%) | Cell Line | Time (h) | Reference(s) | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | This compound | EED, EZH2, SUZ12 | Not Reported | Not Reported | Karpas422 | 1-24 |[6][7] | | | Notes | \multicolumn{5}{l|}{Effectively reduces EED, EZH2, and H3K27me3 protein levels at 0.1-3 µM after 48h.[6][7]} | | UNC6852 (VHL-based EED degrader) | EED | 0.79 ± 0.14 | ~92 | HeLa | 24 |[9] | | | EZH2 | 0.3 ± 0.19 | ~75 | HeLa | 24 |[9] | | | EED | 0.61 ± 0.18 | ~94 | DB | 24 |[9] | | | EZH2 | 0.67 ± 0.24 | Not Reported | DB | 24 |[9] |

Note: Data for UNC6852, a structurally related VHL-based EED degrader, is provided for quantitative context on degradation potency.

Experimental Protocols

The characterization of this compound involves several key experiments to confirm its mechanism of action and quantify its effects on cells.

Western Blot Analysis for PRC2 Degradation

This protocol is used to measure the levels of EED, EZH2, SUZ12, and the downstream histone mark H3K27me3 following treatment with the degrader.

-

Cell Culture and Treatment : Seed Karpas422 cells in appropriate culture plates and allow them to adhere. Treat cells with a dose range of this compound (e.g., 0.1, 1, 3 µM) for a specified time (e.g., 48 hours) or with a single concentration (e.g., 1 µM) for a time course (e.g., 1, 2, 4, 8, 24 hours).[6][7]

-

Cell Lysis : Harvest cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors to extract total protein.

-

Protein Quantification : Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

-

SDS-PAGE : Denature protein samples and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer : Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking : Block the membrane with a solution like 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.

-

Antibody Incubation :

-

Incubate the membrane overnight at 4°C with primary antibodies specific for EED, EZH2, SUZ12, H3K27me3, and a loading control (e.g., GAPDH, β-actin).[9]

-

Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection : After further washes, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imaging system.

-

Analysis : Quantify band intensities and normalize them to the loading control to determine the relative reduction in protein levels.

Cell Proliferation Assay (GI50 Determination)

This assay measures the ability of the degrader to inhibit the growth of cancer cell lines that are dependent on PRC2 activity.

-

Cell Seeding : Plate Karpas422 cells in 96-well plates at a predetermined density.

-

Compound Addition : Prepare serial dilutions of this compound (e.g., from 0.01 µM to 100 µM) and add them to the wells.[6][7] Include a vehicle control (e.g., DMSO).

-

Incubation : Incubate the plates for an extended period, such as 14 days, to allow for multiple cell divisions and to observe the full effect of PRC2 degradation on cell proliferation.[6][7]

-

Viability Measurement : At the end of the incubation period, measure cell viability using a reagent such as CellTiter-Glo®, which quantifies ATP levels as an indicator of metabolically active cells.

-

Data Analysis : Record the luminescence signal from each well. Normalize the data to the vehicle control wells and plot the percentage of growth inhibition against the logarithm of the compound concentration. Fit the data to a dose-response curve to calculate the GI50 (the concentration at which 50% of cell growth is inhibited).

This compound is a potent and effective molecule that induces the degradation of the PRC2 complex by targeting the EED subunit. Its mechanism involves the formation of a ternary complex with EED and the VHL E3 ligase, leading to the ubiquitination and proteasomal degradation of EED, which in turn causes the co-degradation of EZH2 and SUZ12.[2][5][6] This approach not only inhibits the catalytic activity of PRC2 but eliminates the entire protein complex, offering a powerful strategy to overcome resistance to traditional EZH2 inhibitors and treat PRC2-dependent cancers.[2][4] The detailed methodologies and quantitative data presented provide a comprehensive framework for understanding and evaluating this promising therapeutic agent.

References

- 1. An overview of PROTACs: a promising drug discovery paradigm - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. EED-Targeted PROTACs Degrade EED, EZH2, and SUZ12 in the PRC2 Complex PMID: 31786184 | MCE [medchemexpress.cn]

- 4. aacrjournals.org [aacrjournals.org]

- 5. EED-Targeted PROTACs Degrade EED, EZH2, and SUZ12 in the PRC2 Complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. biocompare.com [biocompare.com]

- 8. researchgate.net [researchgate.net]

- 9. Degradation of Polycomb Repressive Complex 2 with an EED-targeted Bivalent Chemical Degrader - PMC [pmc.ncbi.nlm.nih.gov]

PROTAC EED Degrader-1: A Technical Guide to Structure, Synthesis, and Evaluation

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of PROTAC EED degrader-1, a potent and selective degrader of the Polycomb Repressive Complex 2 (PRC2) subunit, Embryonic Ectoderm Development (EED). This document details its chemical structure, a step-by-step synthesis protocol, and the methodologies for its biological evaluation, designed to be a valuable resource for researchers in the fields of targeted protein degradation, epigenetics, and oncology.

Introduction to this compound

Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that harness the cell's ubiquitin-proteasome system to induce the degradation of specific target proteins. This compound is a von Hippel-Lindau (VHL) E3 ligase-based PROTAC designed to target EED, a critical component of the PRC2 complex.[1] The PRC2 complex, which also includes the core subunits EZH2 and SUZ12, plays a crucial role in regulating gene expression through the methylation of histone H3 on lysine 27 (H3K27).[2] Dysregulation of the PRC2 complex is implicated in the tumorigenesis of various cancers, making it an attractive therapeutic target.[3]

This compound functions by simultaneously binding to EED and the VHL E3 ubiquitin ligase, forming a ternary complex.[4] This proximity induces the ubiquitination of EED, marking it for degradation by the proteasome. Notably, the degradation of EED leads to the subsequent degradation of the other core PRC2 components, EZH2 and SUZ12, effectively dismantling the entire complex.[3]

Chemical Structure and Properties

This compound is comprised of three key components: a ligand that binds to the target protein (EED), a ligand that recruits the VHL E3 ligase, and a linker that connects these two moieties. The EED ligand is derived from the potent allosteric inhibitor MAK683, while the VHL ligand is based on the well-established VH032 scaffold.[4][5]

Chemical Formula: C₅₅H₆₀FN₁₁O₈S[6]

Molecular Weight: 1054.20 g/mol [6]

CAS Number: 2639882-72-5[1]

Quantitative Biological Activity

This compound has been demonstrated to be a potent binder of EED and an effective inhibitor of PRC2 function, leading to robust degradation of the complex and potent anti-proliferative effects in cancer cell lines.

| Parameter | Value | Cell Line / Assay Conditions | Reference |

| Binding Affinity (pKD) | 9.02 ± 0.09 | In vitro binding assay to EED | [1] |

| PRC2 Inhibition (pIC₅₀) | 8.17 ± 0.24 | In vitro PRC2 enzymatic assay | [1] |

| Cell Proliferation (GI₅₀) | 0.045 µM (45 nM) | Karpas422 (EZH2 mutant DLBCL) cells, 14-day incubation | [1] |

| EED Degradation | Protein levels decreased within 1-2 hours | Karpas422 cells, 1 µM treatment | [1] |

| PRC2 Complex Degradation | Reduced protein levels of EED, EZH2, and SUZ12 | Karpas422 cells, 0.1-3 µM treatment for 48 hours | [1] |

| Histone Mark Reduction | Reduced levels of H3K27me3 | Karpas422 cells, 0.1-3 µM treatment for 48 hours | [1] |

Chemical Synthesis

The synthesis of this compound involves the coupling of an EED ligand precursor with a VHL ligand-linker conjugate. The following is a representative synthetic scheme based on available information.

Detailed Experimental Protocol (Hypothetical based on common coupling reactions):

-

Preparation of Activated EED Ligand: To a solution of MAK683-CH2CH2COOH (1 equivalent) in a suitable aprotic solvent such as dimethylformamide (DMF), add a coupling agent like HATU (1.1 equivalents) and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (2 equivalents). Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.

-

Coupling Reaction: To the activated EED ligand solution, add (S,R,S)-AHPC-O-Ph-PEG1-NH2 (1 equivalent). Continue stirring the reaction mixture at room temperature for 12-24 hours.

-

Reaction Monitoring and Workup: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate and wash sequentially with aqueous solutions of a weak acid (e.g., 1N HCl), a weak base (e.g., saturated NaHCO₃), and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., dichloromethane/methanol) to afford the pure this compound.

-

Characterization: Confirm the structure and purity of the final product using nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C), high-resolution mass spectrometry (HRMS), and high-performance liquid chromatography (HPLC).

Experimental Protocols for Biological Evaluation

Cell Culture

Karpas422, a human diffuse large B-cell lymphoma (DLBCL) cell line with a gain-of-function EZH2 mutation, is a suitable model for evaluating the activity of this compound.[1] Maintain the cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

Western Blot Analysis for Protein Degradation

This protocol is for assessing the degradation of EED, EZH2, and SUZ12.

-

Cell Seeding and Treatment: Seed Karpas422 cells in 6-well plates at a density that allows for logarithmic growth during the experiment. After 24 hours, treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 3 µM) or DMSO as a vehicle control for the desired time points (e.g., 1, 2, 4, 8, 24, 48 hours).

-

Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

-

SDS-PAGE and Western Blotting: Normalize the protein amounts for each sample, add Laemmli buffer, and denature by heating. Separate the proteins on a polyacrylamide gel and transfer them to a PVDF membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with primary antibodies against EED, EZH2, SUZ12, H3K27me3, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, visualize the protein bands using an enhanced chemiluminescence (ECL) detection reagent.

Cell Proliferation Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

-

Cell Seeding: Seed Karpas422 cells in a 96-well plate at a low density (e.g., 1,000-5,000 cells/well).

-

Compound Treatment: The following day, treat the cells with a serial dilution of this compound (e.g., 0.01 to 100 µM). Include wells with DMSO as a vehicle control.

-

Incubation: Incubate the plate for 14 days, changing the media with fresh compound every 3-4 days.

-

MTT Addition: At the end of the incubation period, add MTT solution to each well and incubate for 4 hours at 37°C to allow the formation of formazan crystals.

-

Solubilization and Measurement: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the DMSO-treated control. Determine the half-maximal growth inhibition concentration (GI₅₀) by plotting the cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Mechanism of Action

The mechanism of action of this compound involves hijacking the VHL E3 ubiquitin ligase to induce the proteasomal degradation of EED and, consequently, the entire PRC2 complex.

This technical guide provides a foundational understanding of this compound, its synthesis, and methods for its biological characterization. This information is intended to support further research and development in the exciting field of targeted protein degradation.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. EED PROTAC [openinnovation.astrazeneca.com]

- 3. EED-Targeted PROTACs Degrade EED, EZH2, and SUZ12 in the PRC2 Complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

- 6. Degradation of Polycomb Repressive Complex 2 with an EED-Targeted Bivalent Chemical Degrader - PubMed [pubmed.ncbi.nlm.nih.gov]

The Core Function of EED within the PRC2 Complex: A Technical Guide for Researchers and Drug Development Professionals

Abstract

The Polycomb Repressive Complex 2 (PRC2) is a fundamental epigenetic regulator responsible for maintaining transcriptional repression and cellular identity. Its catalytic activity, the methylation of histone H3 on lysine 27 (H3K27), is intricately controlled by its core subunits. Among these, the Embryonic Ectoderm Development (EED) protein emerges as a critical nexus for complex stability, allosteric activation, and chromatin anchoring. This technical guide provides an in-depth examination of EED's function within the PRC2 complex, detailing its molecular interactions, the quantitative biophysical parameters governing these interactions, and the experimental methodologies used for their study. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of EED's role as a key component of the PRC2 machinery and as a promising therapeutic target.

Introduction: The PRC2 Complex and the Central Role of EED

The Polycomb Repressive Complex 2 (PRC2) is a multi-protein histone methyltransferase that plays an indispensable role in cellular differentiation, stem cell pluripotency, and development by catalyzing the mono-, di-, and trimethylation of H3K27.[1][2] The trimethylated form, H3K27me3, is a hallmark of facultative heterochromatin and is robustly associated with transcriptionally silent genes.[2][3] The core of the PRC2 complex consists of three essential subunits:

-

Enhancer of Zeste Homolog 1 or 2 (EZH1/EZH2): The catalytic subunit containing the SET domain responsible for transferring a methyl group from the cofactor S-adenosylmethionine (SAM) to the histone tail.[4][5]

-

Suppressor of Zeste 12 (SUZ12): A crucial scaffolding protein that stabilizes the complex and is essential for the catalytic activity of EZH2.[4][6]

-

Embryonic Ectoderm Development (EED): A WD40-repeat containing protein that serves multiple critical functions, acting as both a structural scaffold and a regulatory hub.[5][7]

Additionally, the core complex is almost always found in association with RBBP4 or RBBP7 (also known as RbAp48/46).[8]

EED's function is multifaceted and central to the PRC2 catalytic cycle. It stabilizes the PRC2 complex and acts as a crucial reader of the very epigenetic mark that PRC2 deposits.[4][9] This creates a powerful positive feedback loop that is essential for the propagation and maintenance of the repressive H3K27me3 mark across chromatin domains.[9][10] Specifically, EED recognizes and binds to existing H3K27me3, which triggers an allosteric activation of EZH2's methyltransferase activity, thereby promoting the methylation of adjacent nucleosomes.[9][11][12] This dual function as both a scaffold and an allosteric activator makes EED a highly attractive target for therapeutic intervention, particularly in cancers where PRC2 activity is dysregulated.[4][7][13]

Molecular Mechanism of EED Function

Structural Scaffolding

EED, a protein characterized by a seven-bladed β-propeller structure formed by its WD40 repeats, serves as a central organizing platform for the PRC2 core components.[14][15] It directly interacts with EZH2, an association that is indispensable for the stability and catalytic function of EZH2.[16][17] The interaction interface is located on the "bottom" of the WD40 domain, where it recognizes a specific N-terminal α-helical region of EZH2, known as the EED-binding domain (EBD).[18][19] Disruption of this EED-EZH2 protein-protein interaction (PPI) leads to the destabilization of the entire PRC2 complex and abrogates its methyltransferase activity.[18][20]

Allosteric Activation via H3K27me3 Recognition

A defining feature of EED is its ability to allosterically regulate the catalytic activity of PRC2. This regulation is mediated by the binding of H3K27me3 to a shallow pocket on the "top" surface of EED's β-propeller structure.[6][14] This binding pocket contains an "aromatic cage," composed of three key aromatic residues (Phenylalanine-97, Tyrosine-148, and Tyrosine-365), which specifically recognizes the trimethylammonium group of the lysine residue through cation-π and van der Waals interactions.[9]

The binding of H3K27me3 (or other methylated ligands like JARID2-K116me3) to this aromatic cage induces a significant conformational change within the PRC2 complex.[10][11] This change is transmitted to EZH2, causing a previously unstructured region known as the Stimulation-Responsive Motif (SRM) to fold into an α-helix.[11][18] This newly formed SRM helix then engages and stabilizes the SET-I helix within the EZH2 catalytic domain, leading to a remodeling of the active site and a substantial increase—reportedly 10 to 20-fold—in its histone methyltransferase (HMT) activity.[6][18]

This mechanism creates a feed-forward loop where the product of PRC2's activity (H3K27me3) stimulates the enzyme to generate more of the same mark on neighboring nucleosomes, facilitating the spreading of the repressive chromatin state.

Quantitative Data on EED Interactions

The interactions involving EED have been quantified using various biophysical techniques, providing crucial data for understanding PRC2 regulation and for the development of targeted inhibitors.

Binding Affinities of EED for Methylated Peptides

The affinity of EED for various methylated histone and protein peptides has been measured, revealing its specificity for repressive marks. Isothermal Titration Calorimetry (ITC) and Fluorescence-based assays are commonly used for these determinations.

| Ligand | Sequence Context | Binding Affinity (Kd) | Method | Reference |

| H3K27me3 | Histone H3 | ~10-45 µM | Fluorescence Competition | [4] |

| H3K9me3 | Histone H3 | ~10-45 µM | Fluorescence Competition | [4] |

| H4K20me3 | Histone H4 | ~10-45 µM | Fluorescence Competition | [4] |

| H1K26me3 | Histone H1 | ~10-45 µM | Fluorescence Competition | [4] |

| Jarid2-K116me3 | JARID2 | 3.4 µM | Not Specified | [21] |

| Jarid2-K116me3 (truncated) | JARID2 (114-118) | 8.82 ± 2.06 μM | ITC | [21] |

| H3K27me2 | Histone H3 | ~4x weaker than H3K27me3 | Fluorescence Competition | [9] |

Table 1: Dissociation constants (Kd) for EED binding to various trimethylated peptides.

Potency of EED-Targeted Inhibitors

The development of small molecules that target EED has yielded several classes of inhibitors, including those that disrupt the EED-H3K27me3 interaction (allosteric inhibitors) and those that block the EED-EZH2 interaction (PPI inhibitors). Their potency is typically reported as the half-maximal inhibitory concentration (IC50).

| Compound | Target Interaction | IC50 / KD Value | Assay Type | Reference |

| EED226 | EED-H3K27me3 | Not specified, potent inhibitor | Cell-based/Biochemical | [22][23] |

| A-395 | EED-H3K27me3 | Not specified, potent inhibitor | Biochemical | [22] |

| DC-PRC2in-01 (5b) | EED-EZH2 | IC50 = 4 µM | Fluorescence Polarization | [6][14] |

| DC-PRC2in-01 (5b) | EED-EZH2 | KD = 5 µM | Surface Plasmon Resonance | [6][14] |

| Astemizole | EED-EZH2 | Not specified, µM affinity | Biochemical | [14] |

| Wedelolactone | EED-EZH2 | KD = 2.82 µM | Not Specified | [14] |

Table 2: Potency of representative small-molecule inhibitors targeting EED.

Experimental Protocols

Studying the EED-PRC2 axis requires a suite of specialized biochemical, biophysical, and cell-based assays. Below are detailed methodologies for key experiments.

Recombinant PRC2 Complex Expression and Purification

Production of a functional, stoichiometric PRC2 complex is foundational for in vitro studies. The baculovirus expression system in Sf9 insect cells is commonly employed.

-

Cloning: Codons for full-length human EZH2, EED, SUZ12, and RBBP4/48 are cloned into baculovirus transfer vectors.[2][8] Often, a tag (e.g., N-terminal FLAG-tag on EZH2) is included for purification.[8]

-

Baculovirus Generation: Transfer vectors are co-transfected with linearized baculovirus DNA into Sf9 cells to generate recombinant baculoviruses.

-

Protein Expression: High-titer viral stocks are used to infect a large culture of Sf9 cells. Cells are harvested typically 48-72 hours post-infection.

-

Lysis: Cell pellets are resuspended in a lysis buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT, protease inhibitors) and lysed by sonication or dounce homogenization.

-

Affinity Chromatography: The lysate is clarified by centrifugation and the supernatant is incubated with anti-FLAG affinity resin. After extensive washing, the complex is eluted using a competitive peptide (e.g., 3x FLAG peptide).[8]

-

Size-Exclusion Chromatography: For higher purity, the eluted complex is subjected to gel filtration chromatography to separate the intact PRC2 complex from aggregates and individual subunits.

-

Quality Control: The purity and stoichiometry of the final complex are assessed by SDS-PAGE and Coomassie blue staining.[8]

Histone Methyltransferase (HMT) Assay

This assay measures the catalytic activity of the PRC2 complex and is essential for studying the effects of allosteric activators or inhibitors.

References

- 1. Regulation of histone methylation by automethylation of PRC2 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Active Motif RECOMBINANT PRC2 COMPLEX,20UG, Quantity: Each of 1 | Fisher Scientific [fishersci.com]

- 3. Distinct stimulatory mechanisms regulate the catalytic activity of Polycomb Repressive Complex 2 (PRC2) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Role of the polycomb protein Eed in the propagation of repressive histone marks - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Dissecting the role of H3K27 acetylation and methylation in PRC2 mediated control of cellular identity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Development of a high-throughput fluorescence polarization assay for the discovery of EZH2-EED interaction inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Recombinant PRC2 complex, Proteins & Enzymes - Epigenetics [epigenhub.com]

- 9. ovid.com [ovid.com]

- 10. Allosteric activation dictates PRC2 activity independent of its recruitment to chromatin - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Development of a high-throughput fluorescence polarization assay for the discovery of EZH2-EED interaction inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Chromatin immunoprecipitation protocol for mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. In Vitro Histone Methyltransferase Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Polycomb Repressive Complex 2 Modulation through the Development of EZH2–EED Interaction Inhibitors and EED Binders - PMC [pmc.ncbi.nlm.nih.gov]

- 15. ChIP-Seq Sample Preparation Protocol - CD Genomics [cd-genomics.com]

- 16. Isothermal titration calorimetry (ITC) analysis [bio-protocol.org]

- 17. IC50 - Wikipedia [en.wikipedia.org]

- 18. www2.mrc-lmb.cam.ac.uk [www2.mrc-lmb.cam.ac.uk]

- 19. Molecular architecture of human polycomb repressive complex 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Fluorescence polarization assay to quantify protein-protein interactions in an HTS format - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Discovery of Peptidomimetic Ligands of EED as Allosteric Inhibitors of PRC2 - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution - PMC [pmc.ncbi.nlm.nih.gov]

The Role of EED in Epigenetic Regulation and Gene Silencing: A Technical Guide

Abstract

Embryonic Ectoderm Development (EED) is a cornerstone of the Polycomb Repressive Complex 2 (PRC2), an essential epigenetic silencer responsible for depositing the repressive histone H3 lysine 27 trimethylation (H3K27me3) mark.[1] Functioning as both a structural scaffold and an allosteric activator, EED is critical for the stability, integrity, and catalytic activity of the PRC2 complex.[1][2] It recognizes existing H3K27me3 marks, triggering a positive feedback loop that propagates the silencing signal across chromatin domains.[3][4][5] Dysregulation of EED and the PRC2 complex is a key driver in numerous pathologies, particularly cancer, making EED a compelling target for novel epigenetic therapies.[1][6] This technical guide provides an in-depth overview of EED's molecular mechanisms, its role in gene silencing, and its emerging significance in drug development, tailored for researchers, scientists, and clinical development professionals.

The PRC2 Complex: Core Machinery of Gene Silencing

The Polycomb group (PcG) of proteins are key epigenetic regulators that maintain transcriptional repression of genes, particularly those involved in development and cell fate determination.[3] They function primarily through two major multiprotein complexes: Polycomb Repressive Complex 1 (PRC1) and Polycomb Repressive Complex 2 (PRC2).

The core of the PRC2 complex consists of four essential subunits:

-

Enhancer of Zeste Homolog 2 (EZH2) or its homolog EZH1: The catalytic subunit containing a SET domain that performs the histone methyltransferase (HMTase) activity.[7][8]

-

Suppressor of Zeste 12 (SUZ12) : A crucial component required for the structural integrity of the complex and for stimulating EZH2's enzymatic activity.[7][9]

-

Embryonic Ectoderm Development (EED) : A WD40-repeat protein that acts as the regulatory and scaffolding hub of the complex.[1][8]

-

Retinoblastoma-binding protein 4/7 (RBBP4/7) : A histone-binding protein that helps anchor the complex to nucleosomes.[10]

Together, these components form a functional enzyme that catalyzes the transfer of methyl groups from the cofactor S-adenosylmethionine (SAM) to the lysine 27 residue of histone H3.[7] The resulting H3K27me3 mark is a canonical signal for facultative heterochromatin, leading to chromatin compaction and the silencing of target genes.[1][7]

References

- 1. Recent strategies targeting Embryonic Ectoderm Development (EED) for cancer therapy: Allosteric inhibitors, PPI inhibitors, and PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Epigenetic regulation of embryonic ectoderm development in stem cell differentiation and transformation during ontogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Role of the polycomb protein Eed in the propagation of repressive histone marks - PMC [pmc.ncbi.nlm.nih.gov]

- 4. biorxiv.org [biorxiv.org]

- 5. Allosteric activation dictates PRC2 activity independent of its recruitment to chromatin - PMC [pmc.ncbi.nlm.nih.gov]

- 6. What are EED inhibitors and how do they work? [synapse.patsnap.com]

- 7. Targeting EED as a key PRC2 complex mediator toward novel epigenetic therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Engaging chromatin: PRC2 structure meets function - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Suz12 is essential for mouse development and for EZH2 histone methyltransferase activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. An overview of the development of EED inhibitors to disable the PRC2 function - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: The Role of EED in the PRC2 Complex and Oncology

An In-depth Technical Guide to the Discovery and Development of EED-Targeting PROTACs

The Polycomb Repressive Complex 2 (PRC2) is a fundamental epigenetic regulator responsible for silencing gene expression, which plays a critical role in cellular processes like differentiation and development.[1] The core of the PRC2 complex consists of three essential subunits: Enhancer of Zeste Homolog 2 (EZH2), Suppressor of Zeste 12 (SUZ12), and Embryonic Ectoderm Development (EED).[1][2] EZH2 is the catalytic subunit that methylates histone H3 on lysine 27 (H3K27), leading to the repressive H3K27me3 mark.[3][4]

EED serves a dual function that is critical for the complex's activity: it acts as a structural scaffold to stabilize the PRC2 complex and contains a binding pocket that recognizes the H3K27me3 mark.[3] This binding of EED to H3K27me3 allosterically activates the EZH2 subunit, enhancing its methyltransferase activity and propagating the gene-silencing signal across chromatin.[4] Given that aberrant PRC2 activity is a known driver in numerous cancers, including lymphomas and solid tumors, it has become a significant target for therapeutic intervention.[2][4]

Rationale for Targeting EED with PROTACs

Initial therapeutic strategies focused on developing small-molecule inhibitors against the catalytic EZH2 subunit. While this approach has seen clinical success, with the FDA approval of tazemetostat, it faces limitations such as acquired resistance through mutations in the EZH2 drug-binding site.[3][5][6]

Targeting EED presents an attractive alternative. Inhibiting EED can disrupt the PRC2 complex's stability and allosteric activation, effectively shutting down its function regardless of EZH2 mutation status.[1][4] The development of Proteolysis-Targeting Chimeras (PROTACs) offers a superior strategy to simple inhibition. PROTACs are heterobifunctional molecules designed to recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome.[4][7] An EED-targeting PROTAC not only removes EED but has been shown to induce the degradation of the entire core PRC2 complex, including EZH2 and SUZ12, offering a more profound and durable shutdown of PRC2 signaling.[5][6][8]

Mechanism of Action

EED-targeting PROTACs operate by hijacking the cell's native ubiquitin-proteasome system. The mechanism involves several key steps:

-

Ternary Complex Formation : The PROTAC molecule, composed of an EED-binding ligand, a flexible linker, and an E3 ligase-recruiting ligand (e.g., for Von Hippel-Lindau (VHL) or Cereblon (CRBN)), simultaneously binds to EED and the E3 ligase.[4][9] This brings the target protein and the ubiquitination machinery into close proximity, forming a ternary complex (EED-PROTAC-E3 Ligase).[2][10]

-

Ubiquitination : Within the ternary complex, the E3 ligase facilitates the transfer of ubiquitin molecules to lysine residues on the surface of EED and its associated partners, EZH2 and SUZ12.

-

Proteasomal Degradation : The poly-ubiquitinated PRC2 complex is recognized by the 26S proteasome, which unfolds and degrades the target proteins.[7]

-

Catalytic Cycle : After degradation, the PROTAC molecule is released and can engage another EED protein and E3 ligase, enabling it to act catalytically at sub-stoichiometric concentrations.[11]

This degradation-based approach can overcome resistance to traditional inhibitors and address the non-catalytic scaffolding functions of the target protein.[12]

Quantitative Data Summary

Several EED-targeting PROTACs have been developed and characterized. The tables below summarize the publicly available quantitative data for representative compounds, demonstrating their high potency.

Table 1: Binding Affinity and PRC2 Inhibition

| Compound/PROTAC Name | EED Binding Affinity (pKd) | PRC2 Enzymatic Inhibition (pIC50) | E3 Ligase Recruited | Reference(s) |

|---|---|---|---|---|

| Representative PROTACs | ~9.0 | ~8.1 | VHL | [5][6][10] |

| PROTAC Series | 9.02 - 9.27 | 8.11 - 8.17 | VHL | [2] |

| AZ14117230 | 9.3 | 8.1 | VHL | [13] |

| AZ14118579 | 9.0 | 8.2 | VHL | [13] |

| PROTAC EED degrader-2 | 9.27 | 8.11 | VHL |[14] |

Table 2: Cellular Activity and Degradation

| Compound/PROTAC Name | Cell Proliferation (GI50, nM) | Target Cell Line | Degradation Observed | Reference(s) |

|---|---|---|---|---|

| Representative PROTACs | 49 - 58 | PRC2-dependent cancer cells | EED, EZH2, SUZ12 | [5][6][10] |

| AZ14117230 | 57 | Karpas-422 (EZH2 mutant DLBCL) | EED, EZH2, SUZ12 | [13] |

| AZ14118579 | 45 | Karpas-422 (EZH2 mutant DLBCL) | EED, EZH2, SUZ12 | [13] |

| UNC6852 | Not specified | DLBCL cell lines | EED, EZH2, SUZ12 |[7] |

Core Signaling Pathway

The PRC2 complex is a key effector of epigenetic gene silencing. Its activity is tightly regulated and is crucial for maintaining cellular identity.

Experimental Protocols

The discovery and validation of EED-targeting PROTACs rely on a suite of biochemical and cellular assays.

1. EED Binding Affinity Assays

-

Methodology : Surface Plasmon Resonance (SPR) is commonly used to measure the binding kinetics and affinity of the PROTAC's EED ligand to the EED protein.[4][13]

-

Protocol Outline :

-

Immobilize recombinant human EED protein on a sensor chip.

-

Flow a series of concentrations of the PROTAC or its EED-binding warhead across the chip.

-

Measure the change in resonance angle in real-time to determine the association (ka) and dissociation (kd) rates.

-

Calculate the dissociation constant (KD) from the ratio of kd/ka. The pKd is the negative logarithm of the KD.

-

2. PRC2 Enzymatic Activity Assay

-

Methodology : The MTase-Glo™ Methyltransferase Assay is frequently employed to measure the inhibition of PRC2's histone methyltransferase activity.[13]

-

Protocol Outline :

-

Incubate the recombinant PRC2 complex with a histone H3 peptide substrate and the methyl donor S-adenosyl-methionine (SAM).

-

Add the test PROTAC compound at various concentrations.

-

After the reaction, add reagents to stop the reaction and detect the amount of the reaction product, S-adenosyl-homocysteine (SAH).

-

Measure the resulting luminescence, which is proportional to methyltransferase activity.

-

Calculate IC50 values from the dose-response curves.

-

3. Cellular Degradation Assays

-

Methodology : Western blotting is the standard method to quantify the reduction in cellular protein levels following PROTAC treatment.

-

Protocol Outline :

-

Culture cancer cell lines (e.g., Karpas-422) and treat with the EED PROTAC at various concentrations and time points.[14]

-

Lyse the cells and separate proteins by size using SDS-PAGE.

-

Transfer proteins to a membrane and probe with primary antibodies specific for EED, EZH2, SUZ12, and a loading control (e.g., GAPDH).

-

Apply a secondary antibody and use a detection reagent to visualize the protein bands.

-

Quantify band intensity to determine the percentage of protein degradation relative to a vehicle-treated control, allowing for the calculation of DC50 (concentration for 50% degradation) and Dmax (maximum degradation).[15]

-

4. Cell Proliferation Assay

-

Methodology : Assays like CellTiter-Glo® are used to measure the effect of PROTACs on the viability and proliferation of cancer cells.

-

Protocol Outline :

-

Seed PRC2-dependent cancer cells in multi-well plates.

-

Treat the cells with a range of PROTAC concentrations for an extended period (e.g., 7-14 days).[14]

-

Add the CellTiter-Glo® reagent, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present (an indicator of metabolically active cells).

-

Measure luminescence and plot the results against compound concentration to determine the GI50 (concentration for 50% growth inhibition).

-

Experimental Workflow

The process of identifying and validating a novel EED-targeting PROTAC follows a logical, multi-stage workflow.

Conclusion and Future Perspectives

The development of EED-targeting PROTACs represents a significant advancement in epigenetic therapy. By inducing the degradation of the entire PRC2 complex, these molecules offer a potent and potentially more durable anti-cancer strategy compared to traditional EZH2 inhibitors.[5][7] The data demonstrates that EED PROTACs can potently inhibit the proliferation of PRC2-dependent cancer cells.[6][10]

Future research will likely focus on optimizing the pharmacokinetic and pharmacodynamic properties of these degraders for clinical development, exploring their efficacy in a broader range of cancers, and investigating potential mechanisms of resistance to this new therapeutic modality. The high selectivity and catalytic nature of PROTACs make them a promising platform for developing next-generation cancer therapies targeting the epigenetic machinery.

References

- 1. Recent strategies targeting Embryonic Ectoderm Development (EED) for cancer therapy: Allosteric inhibitors, PPI inhibitors, and PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. Targeting EED as a key PRC2 complex mediator toward novel epigenetic therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. An overview of the development of EED inhibitors to disable the PRC2 function - PMC [pmc.ncbi.nlm.nih.gov]

- 5. EED-Targeted PROTACs Degrade EED, EZH2, and SUZ12 in the PRC2 Complex [genedata.com]

- 6. EED-Targeted PROTACs Degrade EED, EZH2, and SUZ12 in the PRC2 Complex [pubmed.ncbi.nlm.nih.gov]

- 7. Degradation of Polycomb Repressive Complex 2 with an EED-targeted Bivalent Chemical Degrader - PMC [pmc.ncbi.nlm.nih.gov]

- 8. miislibrarysearch.middlebury.edu [miislibrarysearch.middlebury.edu]

- 9. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. lifesensors.com [lifesensors.com]

- 12. DeepPROTACs is a deep learning-based targeted degradation predictor for PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 13. EED PROTAC [openinnovation.astrazeneca.com]

- 14. medchemexpress.com [medchemexpress.com]

- 15. researchgate.net [researchgate.net]

Biochemical and Biophysical Characterization of PROTAC EED Degrader-1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the biochemical and biophysical properties of PROTAC EED degrader-1, a von Hippel-Lindau (VHL)-based proteolysis-targeting chimera designed to induce the degradation of the Embryonic Ectoderm Development (EED) protein. EED is a core component of the Polycomb Repressive Complex 2 (PRC2), a key epigenetic regulator frequently dysregulated in cancer. This document details the binding affinity, inhibitory activity, and cellular effects of this compound, along with detailed experimental protocols for its characterization. Visualizations of the relevant signaling pathway and experimental workflows are provided to facilitate a deeper understanding of its mechanism of action.

Introduction

This compound is a heterobifunctional molecule that recruits the E3 ubiquitin ligase VHL to the EED protein, leading to the ubiquitination and subsequent proteasomal degradation of not only EED but also other core components of the PRC2 complex, including EZH2 and SUZ12. By degrading the entire PRC2 complex, this PROTAC offers a distinct and potentially more effective therapeutic strategy compared to traditional small molecule inhibitors that only block the enzymatic activity of EZH2. This guide summarizes the key quantitative data and methodologies used to characterize this potent EED degrader.

Data Presentation

The following tables summarize the key quantitative data for this compound, a compound also identified as PROTAC 2 in foundational research.

Table 1: Biochemical and Biophysical Data

| Parameter | Value | Description |

| Binding Affinity (pKD) | 9.02 ± 0.09 | The negative logarithm of the dissociation constant (KD), indicating the binding affinity of the PROTAC for the EED protein. |

| PRC2 Inhibition (pIC50) | 8.17 ± 0.24 | The negative logarithm of the half-maximal inhibitory concentration (IC50), representing the potency of the PROTAC in inhibiting the enzymatic activity of the PRC2 complex. |

Table 2: Cellular Activity Data

| Parameter | Cell Line | Value | Description |

| Growth Inhibition (GI50) | Karpas422 (EZH2 mutant DLBCL) | 45 nM | The concentration of the PROTAC that causes a 50% reduction in cell proliferation after 14 days of treatment. |

| Protein Degradation | Karpas422 | EED, EZH2, and SUZ12 degradation | The PROTAC induces the degradation of the core components of the PRC2 complex. |

Signaling Pathway and Mechanism of Action

This compound functions by hijacking the ubiquitin-proteasome system to induce the degradation of the PRC2 complex. The following diagram illustrates this process and the role of PRC2 in gene silencing.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments used to characterize this compound.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for EED Binding

This assay is used to determine the binding affinity (KD) of the PROTAC to the EED protein.

Materials:

-

Recombinant GST-tagged EED protein

-

Recombinant His-tagged VHL-ElonginB-ElonginC (VBC) complex

-

This compound

-

LanthaScreen™ Tb-anti-GST antibody (Donor)

-

Fluorescein-VHL ligand (Acceptor)

-

Assay Buffer: 50 mM HEPES pH 7.5, 100 mM NaCl, 1 mM DTT, 0.05% BSA

Procedure:

-

Prepare a serial dilution of this compound in Assay Buffer.

-

In a 384-well microplate, add the PROTAC dilutions.

-

Add a solution of GST-EED and LanthaScreen™ Tb-anti-GST antibody to each well.

-

Add a solution of His-VBC complex and Fluorescein-VHL ligand to each well.

-

Incubate the plate at room temperature for 60 minutes, protected from light.

-

Read the plate on a TR-FRET enabled plate reader, with excitation at 340 nm and emission at 495 nm (Terbium) and 520 nm (Fluorescein).

-

Calculate the TR-FRET ratio (520 nm / 495 nm) and plot against the PROTAC concentration to determine the KD.

PRC2 Enzymatic Activity Assay

This biochemical assay measures the ability of the PROTAC to inhibit the histone methyltransferase activity of the PRC2 complex.

Materials:

-

Recombinant human PRC2 complex (EED, EZH2, SUZ12, RbAp48/46, AEBP2)

-

Biotinylated histone H3 (1-21) peptide substrate

-

S-Adenosyl-L-[methyl-³H]-methionine (³H-SAM)

-

This compound

-

Streptavidin-coated scintillation proximity assay (SPA) beads

-

Assay Buffer: 20 mM Tris-HCl pH 8.0, 10 mM KCl, 1 mM DTT, 0.01% Tween-20

Procedure:

-

Prepare a serial dilution of this compound in Assay Buffer.

-

In a 96-well plate, add the PROTAC dilutions.

-

Add the PRC2 complex to each well.

-

Initiate the reaction by adding a mixture of the H3 peptide substrate and ³H-SAM.

-

Incubate the plate at 30°C for 60 minutes.

-

Stop the reaction by adding unlabeled SAM.

-

Add streptavidin-coated SPA beads to each well and incubate for 30 minutes.

-

Measure the radioactivity using a scintillation counter.

-

Plot the signal against the PROTAC concentration to determine the IC50.

Western Blotting for Protein Degradation

This experiment is performed to visualize and quantify the degradation of PRC2 components in cells treated with the PROTAC.

Materials:

-

Karpas422 cells

-

This compound

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

Primary antibodies: anti-EED, anti-EZH2, anti-SUZ12, anti-GAPDH (loading control)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

Procedure:

-

Culture Karpas422 cells and treat with various concentrations of this compound for different time points (e.g., 1, 2, 4, 8, 24 hours).

-

Harvest the cells and lyse them using RIPA buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk in TBST for 1 hour.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.

-

Quantify the band intensities and normalize to the loading control to determine the extent of protein degradation.

Conclusion

This compound is a potent and selective degrader of the PRC2 complex. The data and protocols presented in this guide provide a comprehensive framework for its biochemical and biophysical characterization. Its ability to induce the degradation of EED, EZH2, and SUZ12 highlights its potential as a valuable research tool and a promising therapeutic agent for cancers dependent on PRC2 activity. Further studies, including in vivo efficacy and safety assessments, are warranted to fully elucidate its therapeutic potential.

Unveiling the Precision of PROTAC EED Degrader-1: A Technical Guide to its Selectivity Profile

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the selectivity profile of PROTAC EED degrader-1, a potent and specific degrader of the Polycomb Repressive Complex 2 (PRC2) component, Embryonic Ectoderm Development (EED). Through a detailed examination of its mechanism of action, binding affinity, and on- and off-target effects, this document provides a comprehensive resource for researchers in the field of targeted protein degradation.

Introduction: Targeting the Epigenome with Precision

PROTAC (Proteolysis Targeting Chimera) technology has emerged as a revolutionary approach in drug discovery, enabling the targeted degradation of specific proteins by hijacking the cell's natural ubiquitin-proteasome system. This compound is a heterobifunctional molecule designed to bring EED into proximity with an E3 ubiquitin ligase, leading to its ubiquitination and subsequent degradation by the proteasome. As EED is a critical scaffolding protein for the assembly and function of the PRC2 complex, its degradation disrupts the entire complex, impacting downstream epigenetic signaling. This guide delves into the specifics of this compound's selectivity, a crucial aspect for its therapeutic potential.

Mechanism of Action: A Tripartite Alliance for Degradation

This compound operates through the formation of a ternary complex, a key event in its mechanism of action. The molecule consists of three main components: a ligand that binds to the target protein (EED), a ligand that recruits an E3 ubiquitin ligase (commonly Von Hippel-Lindau or VHL), and a linker connecting these two moieties.

The degradation process can be summarized in the following steps:

-

Binding: this compound simultaneously binds to both EED and the E3 ligase within the cell.

-

Ternary Complex Formation: This binding event brings EED and the E3 ligase into close proximity, forming a stable ternary complex.

-

Ubiquitination: The E3 ligase then facilitates the transfer of ubiquitin molecules to lysine residues on the surface of EED.

-

Proteasomal Degradation: The poly-ubiquitinated EED is recognized and degraded by the 26S proteasome.

This catalytic process allows a single molecule of this compound to induce the degradation of multiple EED proteins, leading to a potent and sustained downstream effect.

Caption: Mechanism of action of this compound.

Selectivity Profile of this compound

The selectivity of a PROTAC is paramount to its safety and efficacy. This compound has demonstrated a high degree of selectivity for EED and its associated PRC2 complex members.

On-Target Activity: Potent Degradation of the PRC2 Complex

This compound exhibits potent binding to EED and subsequent degradation of not only EED itself but also other core components of the PRC2 complex, namely EZH2 and SUZ12.[1][2][3] This "bystander effect" is likely due to the degradation of the essential scaffolding protein EED, leading to the destabilization and subsequent degradation of the entire complex.[4]

| Parameter | Target | Value | Cell Line | Reference |

| Binding Affinity (pKD) | EED | 9.02 | - | [1][3] |

| PRC2 Inhibition (pIC50) | PRC2 | 8.17 | - | [1][3] |

| Growth Inhibition (GI50) | - | 45-58 nM | Karpas422 | [1][3][5] |

| Degradation | EED | Significant | Karpas422, HeLa | [1][2][3][4] |

| EZH2 | Significant | Karpas422, HeLa | [1][2][3][4] | |

| SUZ12 | Significant | Karpas422 | [1][2][3] |

Off-Target Profile: High Specificity Confirmed by Proteomics

Global proteomics studies on a closely related EED-targeted PROTAC, UNC6852, provide strong evidence for the high selectivity of this class of degraders. In a study analyzing over 5,452 quantifiable proteins, only EED and EZH2 were identified as significantly degraded upon treatment.[4] This demonstrates the exquisite selectivity of the EED-targeting warhead and the PROTAC modality. While direct global proteomics data for this compound is not publicly available, the data from UNC6852 strongly suggests a similarly clean off-target profile.

| Protein | Log2 Fold Change (Treated/Control) | p-value | Significance | Reference |

| EED | < -0.5 | < 0.01 | Significantly Degraded | [4] |

| EZH2 | < -0.5 | < 0.01 | Significantly Degraded | [4] |

| Other Proteins (5,450) | Not significantly changed | > 0.01 | Not Significantly Degraded | [4] |

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the selectivity profile of this compound.

Western Blot Analysis for Protein Degradation

This protocol is used to quantify the levels of specific proteins in cell lysates following treatment with the PROTAC.

Caption: Workflow for Western Blot analysis.

Methodology:

-

Cell Culture and Treatment: Plate cells (e.g., Karpas422) at an appropriate density and allow them to adhere overnight. Treat cells with varying concentrations of this compound or DMSO (vehicle control) for the desired time points (e.g., 24, 48 hours).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

-

SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate them on a polyacrylamide gel by electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., anti-EED, anti-EZH2, anti-SUZ12, and a loading control like GAPDH or β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Data Analysis: Quantify the band intensities using densitometry software and normalize to the loading control to determine the relative protein levels.

Immunoprecipitation (IP) to Confirm Ubiquitination

This protocol is used to confirm that the target protein is ubiquitinated upon PROTAC treatment.

Methodology:

-

Cell Lysis and Pre-clearing: Lyse treated cells as described for Western Blotting. Pre-clear the lysates by incubating with Protein A/G agarose beads to reduce non-specific binding.

-

Immunoprecipitation: Incubate the pre-cleared lysates with an antibody against the target protein (e.g., anti-EED) or an anti-ubiquitin antibody overnight at 4°C.

-

Immune Complex Capture: Add Protein A/G agarose beads to the lysate-antibody mixture to capture the immune complexes.

-

Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.

-

Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

-

Western Blot Analysis: Analyze the eluted proteins by Western blotting using an antibody against ubiquitin (if EED was immunoprecipitated) or an antibody against EED (if ubiquitin was immunoprecipitated) to detect the ubiquitinated target protein.

Global Proteomics by Mass Spectrometry (MS)

This protocol provides a general workflow for identifying and quantifying changes in the entire proteome following PROTAC treatment.

Caption: Workflow for global proteomics analysis.

Methodology:

-

Sample Preparation: Lyse cells treated with PROTAC or vehicle control and quantify the protein concentration.

-

Protein Digestion: Reduce, alkylate, and digest the proteins into peptides using an enzyme such as trypsin.

-

Tandem Mass Tag (TMT) Labeling: Label the peptides from each condition with a different isobaric TMT reagent. This allows for the multiplexed analysis of multiple samples in a single MS run.

-

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): Separate the labeled peptides by liquid chromatography and analyze them by tandem mass spectrometry. The MS1 scan measures the mass-to-charge ratio of the intact peptides, and the MS2 scan fragments the peptides and measures the reporter ion intensities from the TMT tags for quantification.

-

Data Analysis: Use specialized software to identify the peptides and proteins and to quantify the relative abundance of each protein across the different conditions based on the TMT reporter ion intensities.

Conclusion

This compound is a highly potent and selective degrader of the PRC2 complex. Its mechanism of action, centered around the formation of a ternary complex, leads to the efficient degradation of EED and its binding partners, EZH2 and SUZ12. The high selectivity of this degrader, as strongly suggested by proteomics data from closely related compounds, minimizes the potential for off-target effects, making it a valuable tool for studying the biological functions of the PRC2 complex and a promising candidate for further therapeutic development. The experimental protocols detailed in this guide provide a robust framework for researchers to independently verify and expand upon the selectivity profile of this compound and other targeted protein degraders.

References

Navigating the Preclinical Landscape of PROTAC EED Degrader-1: An In-Depth Technical Guide

Disclaimer: As of November 2025, publicly available literature and data sources do not contain in vivo pharmacokinetic or tissue distribution data for the compound specifically designated as "PROTAC EED degrader-1." This guide, therefore, focuses on its preclinical in vitro characterization and the broader context of EED-targeted PROTACs, providing researchers, scientists, and drug development professionals with a comprehensive overview of its mechanism of action and the methodologies for its evaluation.

Introduction to EED-Targeted PROTACs

Embryonic Ectoderm Development (EED) is a core component of the Polycomb Repressive Complex 2 (PRC2), a key epigenetic regulator that catalyzes the trimethylation of histone H3 on lysine 27 (H3K27me3).[1] Dysregulation of the PRC2 complex is implicated in the pathogenesis of various cancers, making its subunits attractive therapeutic targets.

Proteolysis-targeting chimeras (PROTACs) are a novel therapeutic modality designed to hijack the cell's ubiquitin-proteasome system to induce the degradation of specific target proteins.[2][3] "this compound" is a hetero-bifunctional molecule that recruits an E3 ubiquitin ligase to the EED protein, leading to the degradation of not only EED but also the other core components of the PRC2 complex, EZH2 and SUZ12.[1][4] This approach offers a potential advantage over small molecule inhibitors by eliminating the target protein entirely.

In Vitro Preclinical Profile of this compound

Commercial sources and scientific literature provide in vitro characterization data for compounds identified as "this compound". These studies highlight its potential as a potent and selective degrader of the PRC2 complex.

Quantitative In Vitro Activity

The following table summarizes the key in vitro activity parameters reported for this compound.

| Parameter | Value | Cell Line | Description | Source |

| Binding Affinity (pKD) | 9.02 ± 0.09 | - | Measures the binding affinity of the PROTAC to the EED protein. | [5][6] |

| PRC2 Inhibition (pIC50) | 8.17 ± 0.24 | - | Measures the concentration of the PROTAC required to inhibit 50% of the PRC2 enzymatic activity. | [5][6] |

| Cell Proliferation (GI50) | 0.045 µM (Day 14) | Karpas422 | Measures the concentration of the PROTAC required to inhibit the growth of 50% of the cancer cells. | [5] |

In Vitro Degradation and Cellular Effects

Studies in the EZH2 mutant Diffuse Large B-cell Lymphoma (DLBCL) cell line, Karpas422, have demonstrated the cellular activity of this compound:

-

Protein Degradation: Treatment with this compound at concentrations of 0.1-3 µM for 48 hours resulted in a reduction in the protein levels of EED, EZH2, and H3K27me3.[5] Furthermore, at a concentration of 1 µM, the degradation of EED, EZH2, and SUZ12 was observed within 1-24 hours.[5]

-

Anti-proliferative Activity: The degrader potently inhibited the proliferation of Karpas422 cells over a 14-day period.[5]

Mechanism of Action and Signaling Pathway

The mechanism of action for an EED-targeted PROTAC involves the formation of a ternary complex between the PROTAC, the EED protein (as part of the PRC2 complex), and an E3 ubiquitin ligase. This proximity induces the ubiquitination of EED, marking it for degradation by the proteasome. The degradation of EED leads to the subsequent degradation of the other core components of the PRC2 complex, EZH2 and SUZ12.

Caption: Mechanism of action of this compound.

The degradation of the PRC2 complex leads to a reduction in H3K27 trimethylation, which in turn results in the de-repression of PRC2 target genes. In cancer cells where PRC2 is overactive, this can lead to the activation of tumor suppressor genes and subsequent inhibition of cell proliferation and survival.

Caption: EED signaling pathway and the effect of PROTAC-mediated degradation.

Experimental Protocols

Detailed experimental protocols are crucial for the accurate assessment of PROTAC activity. Below are generalized methodologies for the key in vitro experiments cited.

Cell Proliferation Assay (e.g., CellTiter-Glo®)

Objective: To determine the effect of this compound on the proliferation of cancer cells.

Methodology:

-

Cell Seeding: Plate cells (e.g., Karpas422) in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.01-100 µM) for a specified duration (e.g., 14 days), including a vehicle control (e.g., DMSO).

-

Lysis and Luminescence Reading: After the incubation period, add a reagent such as CellTiter-Glo®, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present (an indicator of cell viability).

-

Data Analysis: Measure the luminescence using a plate reader. The GI50 value is calculated by plotting the percentage of cell growth inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

Western Blot Analysis for Protein Degradation

Objective: To quantify the reduction in the levels of target proteins (EED, EZH2, SUZ12) and the downstream marker (H3K27me3) following treatment with the PROTAC.

Methodology:

-

Cell Treatment and Lysis: Treat cells (e.g., Karpas422) with the desired concentrations of this compound (e.g., 0.1-3 µM) for a specific time course (e.g., 1-48 hours). Lyse the cells to extract total protein.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

-

SDS-PAGE and Protein Transfer: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with primary antibodies specific for the target proteins (EED, EZH2, SUZ12, H3K27me3) and a loading control (e.g., GAPDH or β-actin). Subsequently, incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Detection and Analysis: Detect the signal using a chemiluminescent substrate and an imaging system. Quantify the band intensities and normalize them to the loading control to determine the relative protein levels.

Considerations for In Vivo Pharmacokinetics and Distribution of PROTACs

While specific data for this compound is unavailable, understanding the general challenges and methodologies for assessing the in vivo properties of PROTACs is essential for their development.

General Experimental Workflow for In Vivo Studies

The following diagram illustrates a typical workflow for evaluating the pharmacokinetics and in vivo efficacy of a PROTAC.

Caption: General experimental workflow for in vivo evaluation of PROTACs.

Key Methodologies for In Vivo Assessment

-

Pharmacokinetic (PK) Studies: These studies involve administering the PROTAC to animals (e.g., mice or rats) and collecting blood and tissue samples at various time points. The concentration of the PROTAC in these samples is then measured using liquid chromatography-mass spectrometry (LC-MS/MS). Key PK parameters determined include half-life (t1/2), maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC).

-

Pharmacodynamic (PD) Studies: PD studies assess the biological effect of the PROTAC in vivo. This typically involves harvesting tumors and other tissues after treatment and measuring the levels of the target protein (and related markers) by Western blot or immunohistochemistry (IHC) to confirm target degradation.

-

In Vivo Efficacy Studies: These studies are conducted in animal models of disease (e.g., tumor xenografts) to evaluate the therapeutic effect of the PROTAC. Key endpoints often include tumor growth inhibition and overall survival.

-

Biodistribution Studies: These studies aim to determine the distribution of the PROTAC throughout the body. This can be achieved by measuring the compound's concentration in various organs at different time points or by using imaging techniques with a labeled version of the PROTAC.

Conclusion

"this compound" has demonstrated promising in vitro activity as a potent degrader of the PRC2 complex, leading to the inhibition of cancer cell proliferation. While in vivo pharmacokinetic and distribution data are not yet publicly available, the methodologies and considerations outlined in this guide provide a framework for the future preclinical and clinical development of this and other EED-targeted PROTACs. The continued exploration of this therapeutic modality holds significant promise for the treatment of cancers and other diseases driven by PRC2 dysregulation.

References

- 1. EED-Targeted PROTACs Degrade EED, EZH2, and SUZ12 in the PRC2 Complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. blog.crownbio.com [blog.crownbio.com]

- 3. An overview of PROTACs: a promising drug discovery paradigm - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

- 6. This compound | PROTAC EED Degrader | DC Chemicals [dcchemicals.com]

The Impact of PROTAC EED Degrader-1 on PRC2 Complex Integrity and Stability: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the effects of PROTAC EED degrader-1 on the integrity and stability of the Polycomb Repressive Complex 2 (PRC2). It is designed for researchers, scientists, and drug development professionals working in oncology and epigenetic regulation. This document details the mechanism of action of EED-targeting PROTACs, presents quantitative data on their efficacy, outlines detailed experimental protocols for assessing their impact on the PRC2 complex, and provides visual representations of the key biological pathways and experimental workflows.

Introduction: The PRC2 Complex and the Rationale for EED-Targeted Degradation

The Polycomb Repressive Complex 2 (PRC2) is a fundamental epigenetic regulator essential for maintaining cellular identity and proper development. The core components of the PRC2 complex are EZH2 (Enhancer of Zeste Homolog 2), SUZ12 (Suppressor of Zeste 12), and EED (Embryonic Ectoderm Development). EZH2 is the catalytic subunit responsible for the mono-, di-, and tri-methylation of histone H3 on lysine 27 (H3K27me3), a hallmark of transcriptionally silent chromatin. The stability and enzymatic activity of EZH2 are critically dependent on its interaction with SUZ12 and EED.[1][2]

Dysregulation of the PRC2 complex is a known driver in numerous cancers, where its aberrant activity leads to the silencing of tumor suppressor genes. While small molecule inhibitors targeting the catalytic activity of EZH2 have shown clinical promise, acquired resistance remains a significant challenge.[3][4][5][6] Targeting the non-catalytic subunit EED for degradation via Proteolysis Targeting Chimeras (PROTACs) presents a novel and compelling therapeutic strategy to overcome these limitations.[3][4][5][6]

This compound is a heterobifunctional molecule designed to specifically target EED for ubiquitination and subsequent proteasomal degradation. It consists of a ligand that binds to EED, a linker, and a ligand that recruits an E3 ubiquitin ligase, such as von Hippel-Lindau (VHL).[7][8] This targeted degradation of EED is hypothesized to disrupt the integrity of the PRC2 complex, leading to the destabilization and degradation of its other core components, thereby abrogating PRC2 function.

Mechanism of Action of this compound

This compound operates through a catalytic mechanism to induce the degradation of its target protein, EED. The process can be summarized in the following steps:

-

Binding to EED and E3 Ligase: The PROTAC molecule simultaneously binds to the EED subunit of the PRC2 complex and an E3 ubiquitin ligase (e.g., VHL), forming a ternary complex.[3][4]

-

Ubiquitination of EED: The formation of this ternary complex brings the E3 ligase in close proximity to EED, facilitating the transfer of ubiquitin molecules to lysine residues on the surface of EED.

-

Proteasomal Degradation of EED: The poly-ubiquitinated EED is then recognized and targeted for degradation by the 26S proteasome.

-

Disruption of the PRC2 Complex: The degradation of the core EED subunit leads to the destabilization of the entire PRC2 complex, resulting in the subsequent degradation of EZH2 and SUZ12.[3][4][5] This phenomenon is often referred to as "collaborative degradation."

-

Downstream Effects: The loss of the PRC2 complex leads to a reduction in global H3K27me3 levels, de-repression of target genes, and ultimately, inhibition of cancer cell proliferation.[5]

Quantitative Data on EED-Targeting PROTACs

The efficacy of this compound and other analogous EED-targeting PROTACs has been quantified through various biochemical and cell-based assays. The following tables summarize the key performance metrics.

Table 1: Biochemical Activity of EED-Targeting PROTACs

| Compound | Target Binding (pKD) | PRC2 Inhibition (pIC50) | E3 Ligase Recruited | Reference |

| This compound (PROTAC 2) | 9.02 | 8.17 | VHL | [7] |

| PROTAC EED degrader-2 (PROTAC 1) | 9.27 | 8.11 | VHL | [5] |

| UNC6852 | Not Reported | Not Reported | VHL | [3] |

Table 2: Cellular Activity of EED-Targeting PROTACs in Karpas422 Cells (EZH2 mutant DLBCL)

| Compound | EED Degradation (DC50) | EZH2 Degradation (DC50) | SUZ12 Degradation (Dmax) | Growth Inhibition (GI50, 14 days) | Reference |